Potassium diisopropylamide

Description

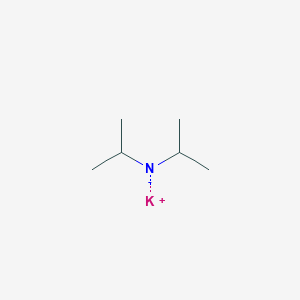

Structure

3D Structure of Parent

Properties

IUPAC Name |

potassium;di(propan-2-yl)azanide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N.K/c1-5(2)7-6(3)4;/h5-6H,1-4H3;/q-1;+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMJJCODMIXQWCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[N-]C(C)C.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14KN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20454147 | |

| Record name | potassium diisopropylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20454147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67459-71-6 | |

| Record name | potassium diisopropylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20454147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Potassium Diisopropylamide (KDA) from Potassium Hydride

Abstract

Potassium diisopropylamide (KDA) is a preeminent sterically hindered, non-nucleophilic strong base, pivotal in modern organic synthesis for its capacity to effect challenging deprotonations where other bases may fail.[1] Its applications range from the regioselective formation of kinetic enolates to the metalation of sensitive aromatic and heterocyclic substrates, forming the cornerstone of many synthetic routes in pharmaceutical and materials science research.[1] This guide provides an in-depth examination of the synthesis of KDA via the direct reaction of potassium hydride (KH) with diisopropylamine (DIPA). This method is distinguished by its operational simplicity and the high purity of the resulting product, as the sole byproduct is hydrogen gas, thus yielding a lithium-salt-free base.[1][2] We will explore the underlying chemical principles, provide a detailed and validated experimental protocol, address critical safety considerations for handling the pyrophoric reagents, and discuss the unique reactivity profile of KDA that makes it an indispensable tool for the modern chemist.

Introduction: The Rationale for this compound

In the landscape of strong bases used in organic chemistry, alkali metal amides hold a position of prominence. While lithium diisopropylamide (LDA) is perhaps the most ubiquitous, its potassium counterpart, KDA, offers distinct advantages. The larger ionic radius and lower Lewis acidity of the potassium cation, compared to lithium, can lead to unique reactivity and selectivity profiles.[1] KDA is recognized as a more powerful Brønsted-Lowry base, a consequence of the high pKa of its conjugate acid, diisopropylamine (approximately 36).[1] This enhanced basicity, coupled with the steric bulk of the diisopropyl groups that suppresses nucleophilicity, makes KDA exceptionally effective for the selective deprotonation of very weakly acidic C-H bonds.[1]

The synthesis from potassium hydride (KH) is the most direct route, avoiding contaminants like lithium salts that are present when KDA is prepared from LDA and potassium tert-butoxide.[1] For applications where trace metals can influence reaction pathways or downstream catalytic cycles, preparing lithium-salt-free KDA is crucial.

Core Principles: Mechanism and Causality

The synthesis of KDA from KH is a classic acid-base reaction. Potassium hydride, an ionic hydride, serves as a powerful superbase, reacting with the weakly acidic N-H bond of diisopropylamine.[3]

Reaction: KH + HN(iPr)₂ → K⁺N(iPr)₂⁻ + H₂(g)

The driving force for this reaction is the formation of the highly stable hydrogen gas and the potassium amide salt. The reaction proceeds at the crystal surface of the potassium hydride.[4] Commercially available KH is typically a dispersion in mineral oil, which passivates its surface and allows for safer handling.[4][5][6] For the reaction to proceed efficiently, this protective oil layer must be removed by washing with a dry, inert solvent, such as hexane or pentane.

The choice of an aprotic solvent like tetrahydrofuran (THF) is critical. THF effectively solvates the resulting KDA, preventing aggregation and maintaining its reactivity in solution. The reaction is exothermic due to the evolution of hydrogen gas; therefore, initial cooling (e.g., to 0 °C) is a crucial experimental control to moderate the reaction rate and ensure safety.[1]

Caption: KDA synthesis via deprotonation of DIPA by KH.

Reagent and System Parameters

Successful and safe synthesis of KDA demands meticulous attention to reagent quality and experimental setup. All operations must be conducted under a strictly anhydrous and anaerobic atmosphere, typically using a Schlenk line or an inert atmosphere glovebox.

| Parameter | Specification | Rationale and Expert Insight |

| Potassium Hydride (KH) | 30-35% dispersion in mineral oil | The oil dispersion significantly reduces the pyrophoric risk during handling and weighing.[4][5] However, the oil must be thoroughly washed away with a dry, non-reactive solvent (e.g., anhydrous hexane) prior to the reaction to expose the reactive KH surface. |

| Diisopropylamine (DIPA) | Anhydrous, >99.5% | Water is a critical impurity that will consume KH and reduce the yield. DIPA should be freshly distilled from a suitable drying agent, such as calcium hydride (CaH₂), and stored over molecular sieves under an inert atmosphere.[7] |

| Solvent | Anhydrous, non-protic (e.g., THF) | Tetrahydrofuran (THF) is a common choice as it effectively dissolves the KDA product. The solvent must be rigorously dried, for instance, by passing through an activated alumina column or by distillation from sodium/benzophenone ketyl. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Potassium hydride reacts violently with water and can ignite on contact with moist air.[4][5] All glassware must be oven or flame-dried and the entire procedure must be performed under a positive pressure of a dry inert gas. |

| Temperature Control | 0 °C to Room Temperature | Initial cooling to 0 °C is essential to control the rate of the exothermic reaction and the evolution of flammable hydrogen gas. Allowing the reaction to warm to ambient temperature ensures it proceeds to completion.[1] |

Validated Experimental Protocol

This protocol describes the preparation of an approximately 1 M solution of KDA in THF. The final concentration must be determined by titration before use in a subsequent reaction.

Equipment:

-

Three-neck round-bottom flask, oven-dried

-

Magnetic stirrer and stir bar

-

Dropping funnel, pressure-equalizing

-

Septa

-

Schlenk line with argon or nitrogen supply

-

Gas bubbler

-

Syringes and cannula needles

Procedure:

-

Preparation of Potassium Hydride:

-

Under a positive flow of argon, add 1.5 g of 35% potassium hydride dispersion in mineral oil (~13.1 mmol KH) to the three-neck flask.

-

Add 10 mL of anhydrous hexane via cannula. Stir the slurry for 5 minutes.

-

Stop stirring and allow the grey KH powder to settle completely.

-

Carefully remove the hexane supernatant containing the mineral oil via cannula.

-

Repeat this washing procedure two more times to ensure all mineral oil is removed.

-

Dry the washed KH powder under a vacuum for 30 minutes to remove residual hexane.

-

-

Reaction Setup:

-

Backfill the flask with argon. Add 10 mL of anhydrous THF to the dry KH powder with gentle stirring to create a slurry.

-

Fit the dropping funnel and a condenser (with gas outlet to a bubbler) to the flask.

-

Cool the reaction flask to 0 °C using an ice-water bath.

-

-

KDA Formation:

-

In a separate dry flask, add 1.8 mL of anhydrous diisopropylamine (~13.0 mmol) to 3 mL of anhydrous THF.

-

Transfer this DIPA solution to the dropping funnel via cannula.

-

Add the DIPA solution dropwise to the stirred KH slurry over 30 minutes. Vigorous bubbling (H₂ evolution) will be observed. The rate of addition must be controlled to prevent excessive foaming and a rapid temperature increase.

-

Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Continue stirring for 2-3 hours at room temperature. The reaction is complete when gas evolution ceases and the solid KH has been consumed, resulting in a clear, pale yellow, or brownish solution.

-

-

Titration and Storage:

-

The resulting KDA solution must be standardized. A common method is titration against a known concentration of a dry alcohol (e.g., sec-butanol or n-butanol) in an inert solvent using an indicator like 1,10-phenanthroline until the endpoint color change is observed.[2]

-

The KDA solution should be stored under an inert atmosphere in a sealed container and is best used fresh. Stability can be limited, especially in THF.

-

Caption: Experimental workflow for KDA synthesis from KH.

Critical Safety and Waste Management

The reagents and products involved in this synthesis are hazardous. A thorough understanding of the risks and mitigation strategies is non-negotiable.

-

Potassium Hydride: KH is a flammable solid that ignites spontaneously in moist air and reacts violently with water, releasing highly flammable hydrogen gas.[4][5] It can cause severe chemical burns upon contact with skin or eyes.[4][5] All handling must occur under an inert atmosphere by trained personnel.[5] In case of fire, use a Class D dry powder extinguisher, sand, or ground limestone. NEVER use water, CO₂, or foam extinguishers. [4][5]

-

Hydrogen Gas: The reaction generates a stoichiometric amount of hydrogen, which is highly flammable and can form explosive mixtures with air. The reaction must be conducted in a well-ventilated fume hood, far from any ignition sources.[6][8] The effluent gas stream must be safely vented.

-

Quenching and Disposal: Unreacted KH or KDA solutions are highly reactive. To destroy excess reagent, the flask should be cooled in an ice bath and a less reactive alcohol, such as isopropanol or tert-butanol, should be added slowly and cautiously dropwise to a stirred suspension in an inert solvent like toluene.[4][5] This quenching procedure is also highly exothermic and produces hydrogen gas. All waste must be treated as hazardous and disposed of according to institutional safety protocols.[9]

Conclusion and Outlook

The synthesis of this compound from potassium hydride provides a reliable and direct route to a high-purity, lithium-salt-free superbase. The procedure, while straightforward, demands uncompromising adherence to anhydrous and anaerobic techniques and a profound respect for the hazardous nature of the reagents. The resulting KDA solution is a powerful tool for synthetic chemists, enabling transformations that are often difficult or impossible with other bases. By understanding the causality behind the experimental design—from the necessity of washing the KH to the controlled addition of DIPA—researchers can safely and effectively harness the potent reactivity of KDA for innovation in drug development and beyond.

References

-

LCSS: POTASSIUM HYDRIDE AND SODIUM HYDRIDE . (n.d.). National Institutes of Health. Retrieved January 4, 2024, from [Link]

-

Cas 7693-26-7, Potassium hydride - LookChem . (n.d.). LookChem. Retrieved January 4, 2024, from [Link]

-

Material Safety Data Sheet - Cole-Parmer . (n.d.). Cole-Parmer. Retrieved January 4, 2024, from [Link]

-

This compound | C6H14KN | CID 11073506 - PubChem . (n.d.). National Institutes of Health. Retrieved January 4, 2024, from [Link]

-

Potassium hydride, 30% w/w in mineral oil - SAFETY DATA SHEET . (2025, October 28). Thermo Fisher Scientific. Retrieved January 4, 2024, from [Link]

-

Ben-Zion, A., et al. (2017). Preparation of Functionalized Aryl, Heteroaryl, and Benzylic Potassium Organometallics Using this compound in Continuous Flow . Angewandte Chemie International Edition, 56(38), 11635-11639. Available at: [Link]

-

Potassium Hydride - Wikipedia . (n.d.). Wikipedia. Retrieved January 4, 2024, from [Link]

-

Potassium Hydride . (n.d.). ResearchGate. Retrieved January 4, 2024, from [Link]

-

How To: Prepare LDA . (n.d.). University of Rochester, Department of Chemistry. Retrieved January 4, 2024, from [Link]

-

Potassium hydride self-ignition . (2012, January 30). Org Prep Daily. Retrieved January 4, 2024, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Preparation of Functionalized Aryl, Heteroaryl, and Benzylic Potassium Organometallics Using this compound in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potassium hydride - Wikipedia [en.wikipedia.org]

- 4. Cas 7693-26-7,Potassium hydride | lookchem [lookchem.com]

- 5. LCSS: POTASSIUM HYDRIDE AND SODIUM HYDRIDE [web.stanford.edu]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. How To [chem.rochester.edu]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

Potassium Diisopropylamide (KDA): A Comprehensive Technical Guide to its Structure, Properties, and Applications

Introduction: The Unique Role of KDA in Modern Organic Synthesis

Potassium diisopropylamide (KDA) has emerged as a formidable tool in the arsenal of synthetic organic chemists. As a sterically hindered, non-nucleophilic strong base, it facilitates a range of chemical transformations that are often challenging to achieve with other reagents. The enhanced reactivity of KDA, a direct consequence of its potassium counterion, distinguishes it from its more common lithium counterpart, lithium diisopropylamide (LDA), offering unique selectivity and efficiency in various applications.[1] This guide provides an in-depth exploration of the chemical properties, structure, and applications of KDA, tailored for researchers, scientists, and professionals in drug development. We will delve into the fundamental principles that govern its reactivity, provide detailed experimental protocols, and showcase its utility in contemporary organic synthesis.

Chemical Structure and Aggregation Behavior

The reactivity of KDA is intrinsically linked to its structure, both in the solid state and in solution. The nature of the potassium-nitrogen (K-N) bond and the aggregation state of the molecule are critical factors influencing its basicity and selectivity.

The K-N Bond: A Key to Enhanced Reactivity

The defining feature of KDA's structure is the highly ionic and elongated potassium-nitrogen bond. The larger ionic radius of the potassium cation compared to lithium results in a less tightly bound diisopropylamide anion. This "naked" and more available amide anion is consequently more basic and reactive than in LDA.[1]

Aggregation in Solution: A Solvent-Dependent Phenomenon

In non-coordinating hydrocarbon solvents, KDA has a tendency to form aggregates, such as dimers and tetramers, where the potassium centers are bridged by the nitrogen atoms of the diisopropylamide ligands.[1] However, in the presence of coordinating solvents or ligands, such as tetrahydrofuran (THF) or N,N,N',N'-tetramethylethylenediamine (TMEDA), these aggregates can be broken down into smaller, more reactive species.

A crystal structure of a TMEDA-solvated KDA dimer reveals a discrete (KN)₂ ring. In this structure, each potassium ion is coordinated to two nitrogen atoms of the diisopropylamide ligands and two nitrogen atoms from a chelating TMEDA molecule, resulting in a distorted tetrahedral geometry. The K-N bond lengths within the ring are approximately 2.706 Å and 2.837 Å.

Below is a diagram illustrating the monomeric and dimeric forms of KDA.

Core Chemical Properties

The utility of KDA in organic synthesis stems from its distinct chemical properties, most notably its exceptional basicity and non-nucleophilic character.

Basicity and pKa

KDA is classified as a powerful Brønsted-Lowry base. The strength of a base is quantified by the pKa of its conjugate acid. For KDA, the conjugate acid is diisopropylamine. The pKa of diisopropylamine is highly dependent on the solvent.

| Solvent | pKa of Diisopropylamine (Conjugate Acid of KDA) | Reference |

| Water | ~11.07 | [2] |

| DMSO | ~36 | [1] |

This significant increase in pKa in a non-aqueous solvent like DMSO highlights why KDA is such a potent base in organic reaction media, capable of deprotonating even very weakly acidic C-H bonds.

Non-Nucleophilic Nature

The steric hindrance provided by the two bulky isopropyl groups on the nitrogen atom is a crucial structural feature. This bulk effectively shields the nitrogen's lone pair of electrons, preventing it from acting as a nucleophile in substitution reactions. This non-nucleophilic character is highly desirable as it allows for selective deprotonation without competing side reactions.[1]

Experimental Protocols

The successful use of KDA requires careful handling and preparation under anhydrous conditions due to its high reactivity towards moisture and air.

Preparation of Lithium-Salt-Free KDA

For applications where the presence of lithium ions could interfere with the desired reactivity or selectivity, the synthesis of lithium-salt-free KDA is essential.[1] A common method involves the direct metallation of diisopropylamine with potassium metal.

Protocol: Synthesis of a KDA/TMEDA Solution (0.6 M in Hexane)

Materials:

-

Potassium metal (handle with extreme care)

-

Diisopropylamine (distilled from CaH₂)

-

N,N,N',N'-tetramethylethylenediamine (TMEDA, distilled from CaH₂)

-

Anhydrous hexane

-

Anhydrous isoprene (as an activator)

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), carefully cut potassium metal into small pieces and weigh the desired amount in a dry, tared beaker containing hexane.

-

Transfer the potassium to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel.

-

Add anhydrous hexane to the flask.

-

To the stirred suspension, add TMEDA followed by the dropwise addition of diisopropylamine.

-

Add a small amount of isoprene to activate the potassium surface.

-

The reaction mixture is typically stirred at room temperature or slightly elevated temperatures until the potassium is completely consumed.

-

The resulting solution of KDA/TMEDA in hexane can be standardized by titration and stored under an inert atmosphere.

General Protocol for Deprotonation Reactions

KDA is highly effective for the deprotonation of a wide range of substrates, including sensitive (hetero)arenes and benzylic positions.[1]

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve the substrate in a suitable anhydrous solvent (e.g., THF, hexane).

-

Cool the solution to the desired temperature (often -78 °C to 0 °C).

-

Slowly add the standardized KDA solution dropwise to the stirred substrate solution.

-

Allow the reaction to stir for a predetermined time to ensure complete deprotonation.

-

The resulting organopotassium intermediate can then be quenched with a desired electrophile.

-

Work-up of the reaction typically involves quenching with a saturated aqueous solution of ammonium chloride.

Applications in Organic Synthesis

The unique reactivity of KDA has been harnessed in a variety of synthetic transformations, particularly in the generation of organopotassium intermediates for subsequent functionalization.

Metalation of (Hetero)arenes

KDA is a highly efficient reagent for the regioselective metalation of a wide array of aromatic and heteroaromatic compounds. The resulting organopotassium species are highly reactive and can be trapped with various electrophiles to introduce functional groups.

Flow Chemistry Applications

The high reactivity of KDA makes it particularly well-suited for use in continuous flow chemistry. Flow setups allow for precise control over reaction parameters such as temperature and residence time, enabling rapid and efficient metalations, even at very low temperatures. For example, the metalation of sensitive heteroarenes can be achieved with residence times of less than a second at -78 °C, followed by immediate trapping with an electrophile, leading to high yields of the desired functionalized products.[1]

Safety and Handling

KDA is a highly reactive and pyrophoric material that must be handled with extreme caution by trained personnel.

-

Handling: Always handle KDA and its solutions under a strictly anhydrous and inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

-

Storage: Store KDA in a tightly sealed container under an inert atmosphere, away from heat, moisture, and incompatible materials.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including flame-retardant laboratory coats, safety glasses, and gloves.

-

Spills: In case of a spill, do not use water. Smother the spill with a dry absorbent material such as sand or powdered limestone.

Conclusion

This compound is a powerful and versatile non-nucleophilic strong base with a unique reactivity profile that complements and, in many cases, surpasses that of its lithium analog. Its high basicity, stemming from the nature of the potassium-nitrogen bond, combined with its steric bulk, allows for highly selective deprotonations of a wide range of organic substrates. The ability to prepare lithium-salt-free KDA and its successful application in flow chemistry further underscore its importance in modern organic synthesis. A thorough understanding of its chemical properties, structure, and handling requirements is crucial for its safe and effective utilization in the laboratory.

References

-

Diisopropylamine. PubChem. [Link]

Sources

A Comprehensive Technical Guide to the Acid-Base Properties of Diisopropylamine and Potassium Diisopropylamide (KDA)

Executive Summary

In the landscape of modern synthetic chemistry, the precise modulation of basicity is paramount for achieving desired reactivity and selectivity. This technical guide provides an in-depth analysis of diisopropylamine and its exceptionally potent conjugate base, potassium diisopropylamide (KDA). We begin by dissecting the fundamental acid-base properties of diisopropylamine, clarifying the distinction between the pKa of its protonated form (the diisopropylammonium ion) and the N-H bond itself. This foundation is crucial for understanding the immense basicity of KDA. The guide subsequently explores the synthesis, properties, and applications of KDA, a sterically hindered, non-nucleophilic superbase that has become an indispensable tool for challenging deprotonation reactions.[1][2][3] Detailed, field-proven protocols for the lithium-salt-free preparation and standardization of KDA are provided to equip researchers with the practical knowledge required for its safe and effective use.

Section 1: Diisopropylamine - Physicochemical and Acid-Base Fundamentals

Introduction to Diisopropylamine

Diisopropylamine ((CH₃)₂CH)₂NH, often abbreviated as DIPA, is a secondary amine characterized by two bulky isopropyl groups attached to the nitrogen atom. It is a colorless, flammable liquid with a characteristic amine-like odor.[4][5] This steric bulk is a defining feature that governs its chemical behavior, rendering it a moderately strong base but a poor nucleophile. It serves as a critical precursor to some of the most widely used non-nucleophilic bases in organic synthesis, including lithium diisopropylamide (LDA) and the subject of this guide, this compound (KDA).[4][5]

The Dual Nature of pKa in Diisopropylamine

A common point of confusion is the pKa value associated with diisopropylamine. It is essential to distinguish between two different equilibrium contexts: the acidity of the conjugate acid (diisopropylammonium ion) and the acidity of the amine's N-H bond itself.

1.2.1 pKa of the Diisopropylammonium Ion (R₂NH₂⁺)

The most frequently cited pKa for diisopropylamine, approximately 11.05, refers to the dissociation of its conjugate acid, the diisopropylammonium ion, in aqueous solution.[4][6][7] This value is a measure of the basicity of the neutral amine.

-

Equilibrium: (CH₃)₂CH)₂NH₂⁺ + H₂O ⇌ (CH₃)₂CH)₂NH + H₃O⁺

-

pKa ≈ 11.05

This pKa indicates that diisopropylamine is a moderately strong base, comparable to other secondary amines. In environments with a pH below 11, the protonated, cationic form will be the predominant species.[6]

1.2.2 pKa of the Diisopropylamine N-H Bond

To understand the extraordinary basicity of KDA, one must consider the pKa of the N-H bond of diisopropylamine itself. This value, measured in non-aqueous solvents like tetrahydrofuran (THF), is approximately 36.[2]

-

Equilibrium: (CH₃)₂CH)₂NH ⇌ (CH₃)₂CH)₂N⁻ + H⁺

-

pKa ≈ 36

This extremely high pKa value signifies that diisopropylamine is an exceptionally weak acid. Consequently, its corresponding conjugate base—the diisopropylamide anion—is an immensely powerful base, capable of deprotonating very weak carbon acids.

| Parameter | Value | Significance |

| pKa of Conjugate Acid ((CH₃)₂CH)₂NH₂⁺) | ~11.05 (in H₂O)[4][7] | Defines the basicity of the neutral amine in protic solvents. |

| pKa of N-H Bond | ~36 (in THF)[2] | Defines the acidity of the amine itself and predicts the superbasic nature of its conjugate base, the diisopropylamide anion. |

Section 2: this compound (KDA) - A Non-Nucleophilic Superbase

This compound (KDA) is the potassium salt of the diisopropylamide anion. It is classified as a non-nucleophilic superbase, a reagent designed to remove protons with high efficiency without engaging in competing nucleophilic side reactions.[2][3] Its utility stems from a combination of extreme basicity and significant steric hindrance imparted by the isopropyl groups.

Formation of KDA

KDA is formed by the deprotonation of diisopropylamine using a potent base, typically an alkali metal or an organometallic reagent. While historically prepared by methods that introduce lithium salts (e.g., mixing LDA with potassium tert-butoxide), modern protocols allow for the preparation of lithium-salt-free KDA, which can offer unique reactivity.[8][9] A common laboratory synthesis involves the reaction of potassium metal with diisopropylamine.[8]

Caption: General reaction for the formation of KDA.

Basicity and Non-Nucleophilic Character

The term "superbase" refers to a base with an exceptionally high affinity for protons, typically a base stronger than the hydroxide ion. KDA's power is directly linked to the high pKa (~36) of its conjugate acid, diisopropylamine.[2] This means KDA can readily deprotonate substrates with pKa values up to this range, including many hydrocarbons, that are inert to conventional bases like hydroxides or alkoxides.

The bulky isopropyl groups sterically shield the anionic nitrogen atom. This architecture makes it difficult for the nitrogen to act as a nucleophile and attack electrophilic centers (like carbonyl carbons), while the smaller proton remains accessible for abstraction. This combination of high basicity and low nucleophilicity is the hallmark of KDA and its lithium analog, LDA.[1][2]

| Base | Common Abbreviation | pKa of Conjugate Acid | Key Feature |

| This compound | KDA | ~36[2] | Extremely strong, non-nucleophilic, highly reactive. |

| Lithium Diisopropylamide | LDA | ~36[2] | Extremely strong, non-nucleophilic, most common amide base. |

| Potassium bis(trimethylsilyl)amide | KHMDS | ~26[10] | Very strong, non-nucleophilic, excellent solubility. |

| 1,8-Diazabicycloundec-7-ene | DBU | ~13.5[2] | Moderately strong, non-nucleophilic, organic-soluble amine base. |

Section 3: Practical Applications and Experimental Protocols

KDA is a premier reagent for generating kinetic (less substituted) enolates from ketones and esters, and for the metalation of a wide range of substrates, including sensitive functionalized arenes and heterocycles.[8][9][11] Its high reactivity, often enhanced by the more ionic character of the K-N bond compared to the Li-N bond in LDA, makes it particularly effective for difficult deprotonations.

Protocol: Preparation of Lithium-Salt-Free KDA/TMEDA Solution

This protocol is adapted from a validated procedure for preparing KDA without lithium salt contaminants, which can influence reactivity.[12] The addition of N,N,N′,N′-tetramethylethylenediamine (TMEDA) enhances solubility and reactivity by chelating the potassium cation.

Safety First: This procedure involves potassium metal, which is highly reactive, and generates a pyrophoric KDA solution. It must be performed under an inert atmosphere (Argon or Nitrogen) by trained personnel using appropriate personal protective equipment (flame-retardant lab coat, safety glasses, gloves).

-

Reagents:

-

Potassium metal (stored under mineral oil)

-

Anhydrous Hexane (in a solvent purification system or distilled from a suitable drying agent)

-

Diisopropylamine (distilled from CaH₂ and stored over molecular sieves)[13]

-

Isoprene (freshly distilled)

-

TMEDA (distilled from CaH₂ and stored over molecular sieves)

-

-

Equipment:

-

Oven-dried, three-neck round-bottom flask with a magnetic stir bar

-

Septa, inert gas inlet/outlet (bubbler)

-

Syringes and cannulas for liquid transfers

-

Caption: Experimental workflow for preparing KDA/TMEDA solution.

-

Detailed Procedure:

-

Under a positive pressure of argon, add small, freshly cut pieces of potassium metal (wiped free of oil) to the reaction flask containing anhydrous hexane.

-

Via syringe, add diisopropylamine followed by TMEDA to the stirred suspension.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add isoprene dropwise. Isoprene acts as an initiator for the reaction between the potassium and the amine.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Stir the suspension vigorously for 6-8 hours. The reaction mixture will typically darken as the KDA is formed and dissolves.

-

The resulting KDA solution should be used directly or can be stored for short periods in a sealed flask under an inert atmosphere. Its concentration must be determined by titration before use.

-

Protocol: Standardization of KDA Solution by Titration

The exact concentration of the prepared KDA solution must be determined to ensure stoichiometric control in subsequent reactions. This is achieved by titrating against a known amount of a suitable acidic standard, such as anhydrous diphenylacetic acid.

-

Reagents:

-

Anhydrous diphenylacetic acid (dried in a vacuum oven and stored in a desiccator)

-

Anhydrous THF

-

1,10-Phenanthroline (as indicator)

-

The prepared KDA solution

-

-

Procedure:

-

Accurately weigh a sample of diphenylacetic acid (e.g., ~100 mg) into an oven-dried flask under an inert atmosphere.

-

Dissolve the acid in anhydrous THF (e.g., 5 mL).

-

Add a few crystals of 1,10-phenanthroline indicator. The solution should be colorless.

-

Slowly add the KDA solution dropwise from a syringe while stirring vigorously.

-

The endpoint is reached when the solution develops a persistent reddish-brown color, indicating that all the acid has been consumed and a slight excess of KDA is present.

-

Record the volume of KDA solution added.

-

Calculate the molarity using the formula: Molarity (M) = (moles of diphenylacetic acid) / (Volume of KDA solution in L)

-

Section 4: Conclusion

Diisopropylamine and this compound represent two ends of a broad acid-base spectrum. Diisopropylamine is a mild, sterically hindered secondary amine whose basicity is defined by the pKa of its ammonium ion (~11). In stark contrast, its conjugate base, KDA, is a formidable superbase whose strength is governed by the extremely high pKa of diisopropylamine's N-H bond (~36). The strategic use of KDA's potent and non-nucleophilic character allows chemists to perform highly selective deprotonations that are fundamental to the construction of complex molecules. A thorough understanding of these principles, coupled with meticulous experimental technique, is essential for leveraging the full synthetic potential of this powerful reagent.

References

-

Title: A hetero-alkali-metal version of the utility amide LDA : lithium–this compound Source: Dalton Transactions (RSC Publishing) URL: [Link]

-

Title: Chemical Properties of Diisopropylamine (CAS 108-18-9) Source: Cheméo URL: [Link]

-

Title: Diisopropylamine | C6H15N | CID 7912 Source: PubChem - NIH URL: [Link]

-

Title: this compound | C6H14KN | CID 11073506 Source: PubChem - NIH URL: [Link]

-

Title: Preparation of Functionalized Aryl, Heteroaryl, and Benzylic Potassium Organometallics Using this compound in Continuous Flow Source: PMC - NIH URL: [Link]

-

Title: Non-nucleophilic base Source: Wikipedia URL: [Link]

-

Title: Optimization of the preparation of potassium amide bases using solid... Source: ResearchGate URL: [Link]

-

Title: Preparation of Functionalized Aryl, Heteroaryl, and Benzylic Potassium Organometallics Using this compound in Conti Source: Open Access LMU URL: [Link]

-

Title: Preparation of Functionalized Aryl, Heteroaryl, and Benzylic Potassium Organometallics Using this compound in Continuous Flow Source: ResearchGate URL: [Link]

-

Title: 6.3.11: Non-nucleophilic Brønsted-Lowry Superbases Source: Chemistry LibreTexts URL: [Link]

-

Title: Non-nucleophilic base Source: Grokipedia URL: [Link]

-

Title: asymmetric synthesis of 4,4-dialkylcyclohexenones from chiral bicyclic lactams Source: Organic Syntheses Procedure URL: [Link]

-

Title: Potassium bis(trimethylsilyl)amide Source: Wikipedia URL: [Link]

Sources

- 1. A hetero-alkali-metal version of the utility amide LDA : lithium–this compound - Dalton Transactions (RSC Publishing) DOI:10.1039/C2DT32204H [pubs.rsc.org]

- 2. Non-nucleophilic base - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Diisopropylamine | 108-18-9 [chemicalbook.com]

- 5. Diisopropylamine CAS#: 108-18-9 [m.chemicalbook.com]

- 6. Diisopropylamine | C6H15N | CID 7912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 108-18-9 CAS MSDS (Diisopropylamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. Preparation of Functionalized Aryl, Heteroaryl, and Benzylic Potassium Organometallics Using this compound in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 9. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 10. Potassium bis(trimethylsilyl)amide - Wikipedia [en.wikipedia.org]

- 11. grokipedia.com [grokipedia.com]

- 12. researchgate.net [researchgate.net]

- 13. Organic Syntheses Procedure [orgsyn.org]

Solubility of Potassium Diisopropylamide (KDA) in Tetrahydrofuran and Hexane: A Technical Guide for Synthetic Chemists

Executive Summary

Potassium diisopropylamide (KDA) is an exceptionally potent, non-nucleophilic hindered base, prized in organic synthesis for its ability to deprotonate weakly acidic C-H bonds where other bases, such as its lithium analogue (LDA), may fail. The efficacy, reactivity, and selectivity of KDA are inextricably linked to its behavior in solution, which is governed by the choice of solvent. This technical guide provides an in-depth exploration of the solubility and solution-state characteristics of KDA in two commonly employed solvents: the polar, coordinating ether, tetrahydrofuran (THF), and the nonpolar alkane, hexane. We will delve into the fundamental physicochemical principles dictating solubility, present practical data derived from the literature, offer robust experimental protocols for solubility determination and solution standardization, and discuss the profound implications of solvent choice on reaction outcomes.

Introduction to this compound (KDA)

This compound, with the chemical formula [(CH₃)₂CH]₂NK, is the potassium salt of diisopropylamine.[1] As an alkali metal amide, it belongs to a class of powerful, non-nucleophilic bases.[2] The increased ionic character of the K-N bond compared to the Li-N bond in LDA renders KDA a significantly stronger base, enabling more challenging deprotonation reactions. Its utility is prominent in the formation of potassium enolates, metalation of aromatic and heteroaromatic compounds, and in facilitating elimination reactions.[3][4] However, the physical state of KDA—whether it is fully dissolved, partially suspended, or exists in different aggregation states—is a critical experimental parameter that is often overlooked. Understanding its solubility is paramount for achieving reproducible and optimized synthetic results.

Physicochemical Principles of KDA Solubility

The solubility of an ionic compound like KDA is determined by the balance between the lattice energy of the solid and the solvation energy released when the ions interact with solvent molecules.[2] The adage "like dissolves like" provides a foundational, albeit simplified, lens through which to view this phenomenon.[5]

The Role of Tetrahydrofuran (THF): A Coordinating Solvent

Tetrahydrofuran (THF), a polar aprotic cyclic ether, is an excellent solvent for many organometallic compounds.[6] Its solvating power for KDA stems from the ability of the oxygen atom's lone electron pairs to coordinate to the potassium cation (K⁺). This interaction, a form of Lewis acid-base chemistry, effectively shields the cation's positive charge and breaks down the solid-state ionic lattice of KDA.

This solvation process has two major consequences:

-

Increased Solubility: The strong K⁺-THF interactions provide a significant enthalpic driving force for dissolution, leading to substantially higher solubility compared to non-coordinating solvents.

-

Deaggregation: In the solid state and in nonpolar solvents, alkali metal amides exist as oligomeric aggregates. The coordination of THF molecules disrupts these aggregates, favoring the formation of smaller, more reactive species such as dimers and, in sufficient concentrations of THF, monomers.[7] The monomeric form is generally considered the most reactive species in solution.

It is well-documented that THF can form stable solvates with various compounds, which can sometimes be isolated and structurally characterized.[8][9][10]

The Role of Hexane: A Non-Coordinating Solvent

Hexane is a nonpolar aliphatic hydrocarbon. Lacking any heteroatoms with lone pairs, it is incapable of effectively solvating the K⁺ cation. Consequently, the energy required to overcome the KDA ionic lattice is not compensated by strong solvent-ion interactions. This results in very low solubility for pure KDA in hexane.[3][11]

In hexane, KDA exists predominantly as large aggregates, which are less reactive than their solvated monomeric or dimeric counterparts. While often described as "insoluble," KDA can be used as a suspension or slurry in hexane. Furthermore, its solubility and utility in hydrocarbon solvents can be dramatically improved by the addition of a complexing agent, such as N,N,N′,N′-tetramethylethylenediamine (TMEDA), which coordinates to the potassium ion in a manner analogous to THF.[3][4]

Visualization of Solvation and Aggregation

The diagram below illustrates the contrasting states of KDA in hexane versus THF. In hexane, KDA remains in a tightly bound aggregate. In THF, solvent molecules coordinate to the potassium centers, leading to deaggregation and dissolution.

Practical Solubility Data

While comprehensive solubility curves ( g/100 mL vs. temperature) for KDA are not widely available in peer-reviewed literature, we can infer its practical solubility limits from established synthetic procedures. These reports consistently demonstrate that KDA is sparingly soluble in hydrocarbons alone but readily soluble in ethereal solvents or hydrocarbon/additive mixtures.

| Solvent System | Reported Concentration (Molarity) | State of Solution | Comments | Reference |

| Hexane | ~0.6 M | Dark Solution | Prepared in situ with TMEDA as a solubilizing additive. Stable for at least one week at 25 °C. | [3][4][11] |

| THF/Hexanes | 1.0 M | Solution | Analogue LDA is commercially available in THF/hexane mixtures, suggesting good solubility. KDA is expected to be similar. | [12][13] |

| THF | Not specified, but used as solvent | Homogeneous Solution | KDA is typically generated and used in situ in THF, implying sufficient solubility for stoichiometric reactions. | [14] |

| Triethylamine (Et₃N) | 1.0 M | Stable Stock Solution | The related base KPTA is stable as a 1.0 M solution in Et₃N, suggesting hindered amines can be effective solvents. | [15] |

Key Insight: The data clearly indicates that for practical purposes in a non-coordinating solvent like hexane, an additive such as TMEDA is essential to achieve a useful concentration in solution. In contrast, THF is a sufficiently potent solvating agent on its own.

Experimental Protocols

Adherence to rigorous, self-validating protocols is essential when working with highly reactive and air-sensitive reagents like KDA. All manipulations must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk line or glovebox techniques.[16]

Protocol for Determining KDA Solubility

This protocol outlines a gravimetric method to estimate the solubility of KDA in a given solvent at a specific temperature.

-

Preparation: In a glovebox, add an excess of solid KDA to a known volume (e.g., 10.0 mL) of anhydrous solvent in a sealed vial equipped with a magnetic stir bar.

-

Equilibration: Stir the suspension vigorously at a constant, recorded temperature for an extended period (e.g., 24 hours) to ensure the solution becomes saturated and reaches equilibrium.

-

Sampling: Cease stirring and allow the excess solid to settle completely. Carefully draw a known volume (e.g., 1.00 mL) of the clear, supernatant liquid using a volumetric pipette, ensuring no solid is transferred.

-

Solvent Removal: Transfer the aliquot to a pre-weighed, dry vial. Remove the solvent under high vacuum until a constant mass is achieved.

-

Calculation: Weigh the vial containing the dried KDA residue. The difference between this mass and the initial vial mass gives the mass of KDA dissolved in the sampled volume.

-

Expression of Solubility: Calculate the solubility in desired units (e.g., g/100 mL or mol/L).

-

Validation: Repeat the process with different equilibration times to ensure equilibrium was reached. The measured solubility should be independent of time after a certain point.

Workflow for Solubility Determination

Protocol for KDA Solution Preparation and Titration

Preparing a stock solution with an accurately known concentration is crucial for quantitative chemical reactions.

Part A: Preparation (Example: ~0.5 M KDA in THF)

-

Apparatus: Under an argon atmosphere, equip an oven-dried 500 mL Schlenk flask with a magnetic stir bar and a rubber septum.

-

Reagents: Add 250 mL of anhydrous THF. With a syringe, add 42.5 mL (0.30 mol) of dry diisopropylamine.

-

Cooling: Cool the flask to 0 °C in an ice-water bath.

-

Addition: While stirring, slowly add 10.0 g (0.25 mol) of potassium hydride (KH) (handle as a mineral oil dispersion, washed with dry hexane if necessary) in small portions. Caution: Hydrogen gas is evolved. Ensure adequate ventilation away from ignition sources.

-

Reaction: Allow the mixture to stir at 0 °C for 1 hour and then warm to room temperature, stirring until gas evolution ceases (typically 4-6 hours). The resulting solution should be clear or slightly hazy.

Part B: Standardization by Titration

-

Setup: In a glovebox or under argon, accurately weigh ~200 mg of a suitable anhydrous acidic standard, such as menthol, into a flask. Add a few crystals of an indicator like 1,10-phenanthroline. Dissolve in ~5 mL of dry THF.

-

Titration: Slowly add the prepared KDA solution from a burette to the menthol solution with stirring.[17][18]

-

Endpoint: The endpoint is reached upon the first appearance of a persistent color change (e.g., to reddish-brown with 1,10-phenanthroline), indicating that all the acidic standard has been consumed.

-

Calculation: Record the volume of KDA solution added. Calculate the molarity using the formula: Molarity (KDA) = (moles of menthol) / (Volume of KDA solution in L)

-

Replication: Perform the titration in triplicate to ensure accuracy and precision.

Implications for Chemical Synthesis

The choice between THF and hexane is not merely one of convenience; it is a critical decision that directly impacts reaction performance.[19][20]

-

Reactivity and Kinetics: Reactions employing KDA in THF are generally faster and more efficient than those in hexane (without additives).[21] This is attributed to the higher concentration of the more reactive, deaggregated monomeric species in the homogeneous THF solution. In contrast, reactions in hexane may be limited by the low concentration of dissolved KDA or by the slower reaction rate of the solid/aggregated base.[22]

-

Selectivity: The aggregation state can influence the stereoselectivity or regioselectivity of a deprotonation. The bulkier, aggregated forms of the base present in hexane may exhibit different selectivities compared to the smaller, solvated monomers in THF.

-

Stability and Safety: KDA is a powerful enough base to deprotonate THF, especially at temperatures above 0 °C, leading to solvent degradation and consumption of the reagent.[14] Therefore, KDA solutions in THF should be prepared fresh, used at low temperatures (e.g., -78 °C), and not stored for extended periods. Hexane solutions, particularly those prepared with TMEDA, are significantly more stable and can be stored at room temperature for weeks.[3][15]

Conclusion

The solubility of this compound is highly dependent on the nature of the solvent. It exhibits high solubility in the polar, coordinating solvent THF, a consequence of the strong solvation of the potassium cation which drives dissolution and deaggregation into highly reactive monomers. Conversely, KDA has poor solubility in the nonpolar solvent hexane, where it exists as large, less reactive aggregates. This solubility can be enhanced with additives like TMEDA. For the research scientist and drug development professional, understanding these principles is not academic; it is essential for controlling reactivity, ensuring reproducibility, and maintaining the stability and safety of a powerful synthetic tool. The choice of solvent is a primary determinant of the outcome of any reaction involving KDA.

References

-

LibreTexts. (2022). The Alkali Metals (Group 1). Chemistry LibreTexts. [Link]

-

Solubility of Things. (n.d.). Definition and Overview of Organometallic Compounds. [Link]

-

ChemicalDesk.Com. (2012). Lithium diisopropylamide (LDA)-Preparation and usage. [Link]

-

Wikipedia. (n.d.). Solvent effects. [Link]

-

Harenberg, J. H., Weidmann, N., & Knochel, P. (2020). Preparation of Functionalized Aryl, Heteroaryl, and Benzylic Potassium Organometallics Using this compound in Continuous Flow. Angewandte Chemie International Edition, 59(29), 12321-12326. [Link]

-

Dye, J. L. (2015). The alkali metals: 200 years of surprises. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 373(2039), 20140179. [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Kirschke, E. J., & Jolly, W. L. (1965). The reversibility of the reaction of alkali metals with liquid ammonia. Inorganic Chemistry, 6(5), 855-862. [Link]

-

Zagidullin, A., et al. (2017). Structure overlay of THF solvate (green) and CH2Cl2 solvate (blue; Geoffroy et al., 1993). ResearchGate. [Link]

-

Scrosati, B., & Vincent, C. A. (Eds.). (1980). Alkali metal, alkaline-earth metal, and ammonium halides. Amide solvents. Pergamon Press. [Link]

- Scrosati, B., & Vincent, C. A. (Eds.). (1980). Alkali Metal, Alkaline-earth Metal, and Ammonium Halides. Amide Solvents. Pergamon Press.

-

Lia, M., et al. (2018). Potassium Hexamethyldisilazide (KHMDS): Solvent-Dependent Solution Structures. Journal of the American Chemical Society, 140(1), 434-445. [Link]

-

Harenberg, J. H., Weidmann, N., & Knochel, P. (2020). Preparation of Functionalized Aryl, Heteroaryl, and Benzylic Potassium Organometallics Using this compound in Continuous Flow. ResearchGate. [Link]

-

Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Organic Syntheses. (n.d.). Asymmetric synthesis of 4,4-dialkylcyclohexenones from chiral bicyclic lactams. [Link]

-

Harenberg, J. H., Weidmann, N., & Knochel, P. (2020). Preparation of Functionalized Aryl, Heteroaryl, and Benzylic Potassium Organometallics Using this compound in Continuous Flow. Open Access LMU. [Link]

-

Singh, P., & Singh, N. (2022). Effects of Solvent on chemical reactions and reactivity. ResearchGate. [Link]

-

LibreTexts. (2024). Characterization of Organometallic Complexes. Chemistry LibreTexts. [Link]

-

Ma, Y., et al. (2023). Potassium Isopropyl(trimethylsilyl)amide and Potassium tert-Butyl(trimethylsilyl)amide: Solvent-Dependent Solution Structures and Reactivities. Organometallics, 42(15), 2038-2047. [Link]

-

da Silva, A. C., et al. (2018). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. Molecules, 23(10), 2465. [Link]

-

Fischer, A., et al. (2016). Crystal structure of an unknown tetrahydrofuran solvate of tetrakis(μ3-cyanato-κ3N:N:N)tetrakis[(triphenylphosphane-κP)silver(I)]. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 11), 1622–1626. [Link]

-

Suginome, M. (Ed.). (2013). Synthesis of Organometallic Compounds: A Practical Guide. John Wiley & Sons. [Link]

-

Clever, H. L., & Young, C. L. (Eds.). (1985). SOLUBILITY DATA SERIES. Pergamon Press. [Link]

-

Carswell, E. L., et al. (2019). Sodium Diisopropylamide-Mediated Dehydrohalogenations: Influence of Primary- and Secondary-Shell Solvation. The Journal of Organic Chemistry, 84(17), 11099-11111. [Link]

-

Woltornist, R. A., et al. (2017). Sodium Diisopropylamide in Tetrahydrofuran: Selectivities, Rates, and Mechanisms of Alkene Isomerizations and Diene Metalations. Journal of the American Chemical Society, 139(29), 9949-9955. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

-

Wikipedia. (n.d.). Potassium bis(trimethylsilyl)amide. [Link]

-

Wikipedia. (n.d.). Tetrahydrofuran. [Link]

-

Deshpande, S., et al. (2021). Origins of complex solvent effects on chemical reactivity and computational tools to investigate them: a review. Reaction Chemistry & Engineering, 6(9), 1535-1569. [Link]

-

Physics & Maths Tutor. (n.d.). CP4 Preparation of a Standard Solution and Titration. [Link]

-

Science Ready. (n.d.). Titration: Standard Solution, Washing, Set-up – HSC Chemistry. [Link]

-

Krackeler Scientific, Inc. (n.d.). Lithium diisopropylamide solution. [Link]

-

Zagidullin, A., et al. (2017). Crystal structure of 3-(triphenylphosphoranylidene)-2,5-dihydrofuran-2,5-dione tetrahydrofuran monosolvate. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 12), 1831–1834. [Link]

-

LibreTexts. (2023). Acid/base titration. Chemistry LibreTexts. [Link]

Sources

- 1. This compound | C6H14KN | CID 11073506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Preparation of Functionalized Aryl, Heteroaryl, and Benzylic Potassium Organometallics Using this compound in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 4. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 5. chem.ws [chem.ws]

- 6. Tetrahydrofuran - Wikipedia [en.wikipedia.org]

- 7. Potassium Hexamethyldisilazide (KHMDS): Solvent-Dependent Solution Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Crystal structure of an unknown tetrahydrofuran solvate of tetrakis(μ 3-cyanato-κ3 N:N:N)tetrakis[(triphenylphosphane-κP)silver(I)] - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Crystal structure of 3-(triphenylphosphoranylidene)-2,5-dihydrofuran-2,5-dione tetrahydrofuran monosolvate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Lithium diisopropylamide solution | Krackeler Scientific, Inc. [krackeler.com]

- 13. 二异丙基氨基锂 溶液 1.0 M in THF/hexanes | Sigma-Aldrich [sigmaaldrich.com]

- 14. ChemicalDesk.Com: Lithium diisopropylamide (LDA)-Preparation and usage [allchemist.blogspot.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Solvent effects - Wikipedia [en.wikipedia.org]

- 20. Origins of complex solvent effects on chemical reactivity and computational tools to investigate them: a review - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches [ajgreenchem.com]

An In-depth Technical Guide to the Role of TMEDA in Potassium Diisopropylamide (KDA) Solutions

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Potassium diisopropylamide (KDA) is a potent, sterically hindered non-nucleophilic strong base. However, its utility in organic synthesis is often hampered by poor solubility in common non-polar solvents and the formation of large, unreactive aggregates. This guide provides an in-depth analysis of the critical role of N,N,N',N'-tetramethylethylenediamine (TMEDA) in overcoming these limitations. By acting as a powerful bidentate chelating ligand, TMEDA deaggregates KDA clusters, forming smaller, more soluble, and significantly more reactive complexes. This enhancement in kinetic basicity unlocks a broader range of applications, particularly in the selective metalation of sensitive aromatic and heteroaromatic substrates. This document details the underlying mechanisms, structural changes, practical applications, and detailed protocols for the preparation and use of KDA/TMEDA systems, alongside essential safety guidelines.

Introduction: The Challenge of this compound in Synthesis

This compound (KDA) belongs to a class of alkali-metal amides that are indispensable tools in modern organic synthesis for facilitating deprotonation reactions.[1] The high electropositivity of the potassium cation imparts a significant ionic character to the K-N bond, making KDA a substantially stronger base than its more common lithium counterpart, lithium diisopropylamide (LDA). This increased basicity is often desirable for the deprotonation of very weak carbon acids.

However, the practical application of KDA is often complicated by two primary factors:

-

Aggregation: In non-coordinating hydrocarbon solvents, alkali-metal amides exist as large oligomeric or polymeric aggregates.[2] These clusters reduce the number of accessible basic sites, thereby lowering the effective reactivity, or kinetic basicity, of the reagent.

-

Poor Solubility: The aggregated nature of KDA contributes to its low solubility in non-polar organic solvents like hexane, making it difficult to prepare, handle, and accurately dose homogeneous solutions.

These challenges necessitate the use of additives to modulate the structure and reactivity of KDA. Among the most effective and widely used of these is N,N,N',N'-tetramethylethylenediamine (TMEDA).

The Role of TMEDA: A Mechanistic Deep Dive

TMEDA is a simple, acyclic diamine that functions as a powerful bidentate Lewis base.[3][4] Its two nitrogen atoms, separated by a flexible ethylene bridge, can coordinate simultaneously to a single metal cation, a process known as chelation. This chelating ability is the cornerstone of its function in KDA solutions.[5][6]

Deaggregation and Solubilization

The primary role of TMEDA is to break down the large, insoluble aggregates of KDA into smaller, more soluble species.[3][7] The nitrogen lone pairs on TMEDA coordinate strongly to the potassium cations within the KDA cluster. This coordination disrupts the bridging amide interactions that hold the aggregate together, effectively sequestering the potassium ions.

In the presence of TMEDA, KDA typically forms discrete dimeric complexes, such as [((tmeda)K(N(iPr)₂))₂].[8][9] In this structure, each potassium center is chelated by one bidentate TMEDA molecule and bridged by two diisopropylamide anions, resulting in a stable, four-membered K-N-K-N ring.[8] This transformation from a large, poorly defined polymer to a discrete, well-defined dimer dramatically improves the solubility of the base in hydrocarbon solvents like hexane or cyclohexane.[10][11]

Enhancement of Reactivity

By breaking down the aggregates, TMEDA exposes the amide anions, making them more accessible and therefore more reactive.[2] This deaggregation significantly increases the kinetic basicity of the reagent without altering its intrinsic or thermodynamic basicity. The resulting "naked" diisopropylamide anion is a far more efficient deprotonating agent, enabling reactions to proceed faster and under milder conditions (e.g., at lower temperatures) than with uncomplexed KDA.[10] This enhanced reactivity is crucial for the deprotonation of substrates with relatively high pKa values or for achieving high regioselectivity in competitive metalation reactions.[3][12]

Practical Applications & Experimental Protocols

The KDA/TMEDA system is particularly advantageous for the metalation of functionalized arenes, heteroaromatics, and benzylic positions, where other bases may fail or lead to side reactions.[1][10] Its high reactivity and solubility in non-polar media make it well-suited for both batch and continuous flow processes.[10][11]

Application: Metalation of (Hetero)arenes

The KDA/TMEDA complex has proven highly effective for the deprotonation of a wide range of aromatic and heteroaromatic compounds. For example, substrates like benzofuran can be efficiently metalated at low temperatures, with the resulting potassium organometallic intermediate being trapped by various electrophiles in high yield.[10][11] The enhanced basicity allows for rapid reactions, which is particularly beneficial in continuous flow setups where residence times are short.[10]

Protocol: Preparation of a Lithium-Salt-Free KDA/TMEDA Solution

This protocol is adapted from the procedure reported by Knochel and co-workers for the preparation of a ~0.6 M KDA/TMEDA solution in hexane.[10] This method avoids the use of organolithium reagents, preventing the formation of lithium salts that can influence subsequent reactions.

Materials:

-

Potassium metal (handle with extreme care under inert gas)

-

Diisopropylamine (DIPA), freshly distilled

-

TMEDA, freshly distilled

-

Isoprene

-

Anhydrous hexane

Procedure:

-

Under an inert atmosphere (Argon or Nitrogen), suspend small, oil-free pieces of solid potassium (approx. 3.0 equivalents) in anhydrous hexane.

-

Add diisopropylamine (1.0 equivalent) to the potassium suspension.

-

Cool the suspension to 0 °C using an ice bath.

-

Add TMEDA (1.0 equivalent) to the mixture.

-

Add isoprene (0.5 equivalents) dropwise to the cooled suspension. Isoprene acts as an electron shuttle to initiate the reaction on the potassium surface.

-

Stir the suspension at 0 °C for 30 minutes.

-

Remove the ice bath and allow the mixture to warm to room temperature (25 °C).

-

Stir vigorously for 6 hours. The reaction mixture will typically turn into a dark solution.

-

Allow the excess potassium to settle. The supernatant is the KDA/TMEDA solution.

-

Titration: The concentration of the resulting KDA/TMEDA solution must be determined before use. This can be done by titrating against a standardized solution of a suitable acid, such as n-butanol in hexane, using an indicator like 1,10-phenanthroline.

| Entry | Equivalents of DIPA | Equivalents of TMEDA | Equivalents of Isoprene | Solvent | Reaction Time (h) | Yield (%)[10] |

| 1 | 1.0 | 2.0 | 1.0 | Hexane | 6 | 65 |

| 2 | 1.0 | 0.5 | 0.5 | Hexane | 6 | 70 |

| 3 | 1.0 | 1.0 | 1.0 | Hexane | 6 | 75 |

| 4 | 1.0 | 1.0 | 0.5 | Hexane | 6 | 85 |

Table 1: Optimization data for the preparation of KDA/TMEDA in hexane, adapted from reference[10]. Yield is calculated based on diisopropylamine.

Protocol: General Workflow for Metalation and Electrophilic Quench

This workflow outlines a typical procedure for using the prepared KDA/TMEDA solution.

Safety and Handling

The reagents used in the KDA/TMEDA system are hazardous and must be handled with appropriate safety precautions by trained personnel.

-

Potassium Metal: Highly reactive and pyrophoric. It reacts violently with water, releasing flammable hydrogen gas.[13] Must be handled under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[13]

-

This compound (KDA): A strong, corrosive base. It reacts with moisture in the air and can cause severe skin and eye burns.[14] Solutions are typically air-sensitive.

-

TMEDA: A flammable liquid with a strong, unpleasant odor.[15] It is an irritant and should be handled in a well-ventilated fume hood.[15][16]

Personal Protective Equipment (PPE):

-

Eyes/Face: Safety glasses with side shields or chemical splash goggles are mandatory. A face shield is recommended when handling larger quantities.[16]

-

Skin: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a flame-retardant lab coat.

-

Respiratory: Use only in a well-ventilated area or fume hood. If vapors are generated, a respirator may be required.

All manipulations should be performed under a dry, inert atmosphere to prevent reaction with air and moisture. Ensure that fire-extinguishing media suitable for reactive metals (e.g., Class D extinguisher, dry sand) is readily available.

Conclusion

N,N,N',N'-tetramethylethylenediamine is not merely an additive but a transformative component in the chemistry of this compound. By effectively chelating the potassium cation, TMEDA dismantles the unreactive aggregates of KDA, leading to the formation of soluble, well-defined dimeric complexes. This structural modulation dramatically enhances the kinetic basicity and synthetic utility of the reagent. The resulting KDA/TMEDA system is a superior base for a variety of challenging deprotonation reactions, offering researchers a powerful tool for the selective functionalization of complex molecules in both academic and industrial settings. Proper understanding of its mechanism and adherence to strict safety protocols are paramount for its successful and safe implementation.

References

-

Haider, M., Chen, Y., Sch-Zell, A., et al. (2018). Preparation of Functionalized Aryl, Heteroaryl, and Benzylic Potassium Organometallics Using this compound in Continuous Flow. Angewandte Chemie International Edition, 57(42), 13868-13872. Available from: [Link]

-

ResearchGate. (n.d.). Metalation of benzofuran (1 a) with KDA/TMEDA and subsequent trapping.... Available from: [Link]

-

Clegg, W., et al. (2013). An alternative picture of alkali-metal-mediated metallation: cleave and capture chemistry. Chemical Communications, 49(18), 1877-1879. Available from: [Link]

-

Armstrong, D. R., et al. (2008). A structural and computational study of synthetically important alkali-metal/tetramethylpiperidide (TMP) amine solvates. Chemistry--A European Journal, 14(26), 8025-8034. Available from: [Link]

-

Exploring the practical uses of TMEDA in 2025. (2025). Chemstock. Available from: [Link]

-

High-Purity N,N,N',N'-Tetramethylethylenediamine (TMEDA) For Organic Synthesis & Metal Catalyst Systems. (n.d.). TUODA. Available from: [Link]

-

Ding, N., & Lim, E. (2023). The quest for organo-alkali metal monomers: unscrambling the structure–reactivity relationship. Dalton Transactions, 52(24), 8121-8130. Available from: [Link]

-

ResearchGate. (n.d.). (a) Molecular structure of [(KHMDS) 2 (TMEDA) 2 ] 4, showing one of the.... Available from: [Link]

-

Armstrong, D. R., et al. (2013). A hetero-alkali-metal version of the utility amide LDA: lithium–this compound. Dalton Transactions, 42(7), 2354-2357. Available from: [Link]

-

Tambornino, F., & Harder, S. (2021). Alkali-Metal Mediation: Diversity of Applications in Main-Group Organometallic Chemistry. Chemistry--A European Journal, 27(1), 123-135. Available from: [Link]

-

ResearchGate. (n.d.). Molecular structures of heavier group 1 amide TMEDA complexes.... Available from: [Link]

-

Ma, Y., et al. (2023). Potassium Isopropyl(trimethylsilyl)amide and Potassium tert-Butyl(trimethylsilyl)amide: Solvent-Dependent Solution Structures and Reactivities. Organometallics, 42(1), 1-8. Available from: [Link]

-

SDS US. (2023). Safety Data Sheet. Available from: [Link]

-

Application Fields of Tetramethylethylenediamine (TMEDA). (2025). Liskon Biological. Available from: [Link]

-

Taylor & Francis. (n.d.). TMEDA – Knowledge and References. Available from: [Link]

-

Quora. (2023). What is tetramethyl ethylene diamine used for?. Available from: [Link]

-

ResearchGate. (n.d.). Shows the chemical structure of TMEDA. Available from: [Link]

-

Organic Syntheses Procedure. (n.d.). 3 - Organic Syntheses Procedure. Available from: [Link]

-

Wikipedia. (n.d.). Tetramethylethylenediamine. Available from: [Link]

-

ResearchGate. (n.d.). Unusual Reactivity of N,N,N ,N -Tetramethylethylenediamine-Coordinated Neutral Ni(II) Polymerization Catalysts. Available from: [Link]

-

ResearchGate. (n.d.). Experimental and kinetic modeling study of tetramethylethylenediamine: A promising green propellant fuel. Available from: [Link]

Sources

- 1. Alkali‐Metal Mediation: Diversity of Applications in Main‐Group Organometallic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The quest for organo-alkali metal monomers: unscrambling the structure–reactivity relationship - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT00980G [pubs.rsc.org]

- 3. tuodaindus.com [tuodaindus.com]

- 4. Application Fields of Tetramethylethylenediamine (TMEDA) - LISKON [liskonchem.com]

- 5. quora.com [quora.com]

- 6. Tetramethylethylenediamine - Wikipedia [en.wikipedia.org]

- 7. tuodaindus.com [tuodaindus.com]

- 8. A structural and computational study of synthetically important alkali-metal/tetramethylpiperidide (TMP) amine solvates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A hetero-alkali-metal version of the utility amide LDA : lithium–this compound - Dalton Transactions (RSC Publishing) DOI:10.1039/C2DT32204H [pubs.rsc.org]

- 10. Preparation of Functionalized Aryl, Heteroaryl, and Benzylic Potassium Organometallics Using this compound in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. orgsyn.org [orgsyn.org]

- 13. fishersci.com [fishersci.com]

- 14. spectrumchemical.com [spectrumchemical.com]

- 15. fishersci.com [fishersci.com]

- 16. files.dep.state.pa.us [files.dep.state.pa.us]

The Synthesis of Lithium-Salt-Free Potassium Diisopropylamide: A Comprehensive Technical Guide

Abstract

Potassium diisopropylamide (KDA) is a highly reactive, non-nucleophilic strong base pivotal to modern organic synthesis. Its utility is often hampered by the presence of lithium salts when prepared by conventional methods, such as the reaction of lithium diisopropylamide (LDA) with potassium tert-butoxide (the Schlosser base). These residual salts can significantly influence the reactivity, selectivity, and solubility of the base, leading to complex reaction outcomes and irreproducibility. This in-depth technical guide provides a comprehensive overview of the preparation of lithium-salt-free KDA, offering researchers, scientists, and drug development professionals a detailed roadmap to access this superior reagent. We will explore the core synthetic strategies, delve into the mechanistic underpinnings of these methods, provide detailed, field-proven experimental protocols, and address critical safety and handling considerations.

Introduction: The Imperative for Lithium-Free KDA

The enhanced reactivity of potassium-based reagents compared to their lithium counterparts is a well-established principle in organometallic chemistry.[1] This heightened reactivity stems from the increased ionic character of the potassium-nitrogen bond, leading to a more "naked" and basic amide. However, the common route to KDA via the Schlosser base formulation (a mixture of an alkyllithium and a potassium alkoxide) inherently introduces lithium salts into the reaction medium.[2] While effective for many transformations, the presence of these lithium salts can lead to the formation of mixed aggregates and a complex solution structure, obscuring the true nature of the reactive species and impacting reaction pathways.[2]

The preparation of lithium-salt-free KDA circumvents these issues, providing a "pure" potassium amide base with distinct advantages:

-

Unambiguous Reactivity: The absence of lithium ions ensures that the observed reactivity is solely attributable to the potassium amide, leading to cleaner reaction profiles and more predictable outcomes.

-

Enhanced Basicity and Reactivity: Lithium-free KDA often exhibits superior basicity and reactivity compared to its lithium-containing counterparts, enabling challenging deprotonations and facilitating reactions that are sluggish or fail with other bases.

-

Unique Selectivity: The distinct coordination environment of the potassium cation can lead to altered chemo-, regio-, and stereoselectivity in various organic transformations.

-

Improved Solubility in Non-Polar Solvents: Certain preparations of lithium-free KDA can yield solutions with good stability and solubility in hydrocarbon solvents, expanding its applicability.[1]

This guide will focus on the two most practical and reliable methods for the synthesis of lithium-salt-free KDA: the reaction of potassium metal with diisopropylamine and the deprotonation of diisopropylamine with potassium hydride.

Synthetic Methodologies: A Comparative Analysis

The choice of synthetic route to lithium-salt-free KDA depends on the available starting materials, the desired scale, and the specific requirements of the downstream application. Below, we compare the two primary methods.

From Potassium Metal: The Isoprene-Mediated Route

This method involves the direct reaction of potassium metal with diisopropylamine in a hydrocarbon solvent, facilitated by an electron carrier such as isoprene.[1] The isoprene plays a crucial role in activating the potassium surface and enabling the reaction to proceed at a reasonable rate.

Mechanism: The precise mechanism is not fully elucidated but is believed to involve the formation of a potassium-isoprene radical anion, which then deprotonates diisopropylamine. This process continuously cleans the potassium surface, allowing the reaction to go to completion.

Advantages:

-

Avoids the use of highly pyrophoric and expensive potassium hydride.

-

Can be performed with readily available starting materials.

Disadvantages:

-

Requires careful handling of highly reactive potassium metal.

-

The reaction can be slower than the potassium hydride route.

-

The presence of isoprene and its byproducts may need to be considered in subsequent reactions.

From Potassium Hydride: A Direct and Efficient Approach

The reaction of potassium hydride (KH) with diisopropylamine offers a more direct and often faster route to KDA.[2] Potassium hydride, a powerful superbase, readily deprotonates diisopropylamine to afford the corresponding potassium amide and hydrogen gas.[2]

Mechanism: This is a straightforward acid-base reaction where the hydride ion acts as the base to abstract a proton from the amine.

Advantages:

-

Generally a faster and cleaner reaction than the potassium metal route.

-

The only byproduct is hydrogen gas, which can be safely vented.

Disadvantages:

-

Potassium hydride is extremely pyrophoric and requires specialized handling techniques.

-

Commercial potassium hydride is often sold as a dispersion in mineral oil, which must be removed before use.

Experimental Protocols

The following protocols are provided as a detailed guide for the laboratory synthesis of lithium-salt-free KDA. Extreme caution must be exercised when handling potassium metal and potassium hydride. All operations should be performed under an inert atmosphere (argon or nitrogen) using standard Schlenk line or glovebox techniques.

Protocol 1: Preparation of KDA from Potassium Metal and Isoprene

This protocol is adapted from the procedure reported by Knochel and coworkers.[1]

Reagents and Equipment:

-

Potassium metal

-

Diisopropylamine (freshly distilled from CaH₂)

-

Isoprene (freshly distilled)

-

Hexane (anhydrous)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA) (freshly distilled from CaH₂)

-

Schlenk flask equipped with a magnetic stir bar

-

Syringes and cannulas

-

Argon or nitrogen gas supply

Step-by-Step Procedure:

-

Preparation of Potassium: Under an inert atmosphere, carefully cut small, oil-free slices of potassium metal and suspend them in anhydrous hexane in a Schlenk flask.

-

Addition of Amine and Ligand: To the stirred suspension of potassium in hexane, add diisopropylamine and TMEDA via syringe.

-

Cooling and Addition of Isoprene: Cool the resulting suspension to 0 °C using an ice bath. Add isoprene dropwise to the cooled suspension over a period of 15-20 minutes.

-

Reaction: After the addition of isoprene is complete, stir the suspension at 0 °C for 30 minutes. Then, allow the reaction mixture to warm to room temperature (25 °C) and continue stirring for 6 hours. The reaction mixture will typically turn into a dark solution.

-

Titration and Storage: The resulting KDA/TMEDA solution should be titrated to determine its exact concentration (see Protocol 3). The solution is reported to be stable for at least one week when stored at room temperature under an inert atmosphere.[1]

Table 1: Representative Reaction Parameters for KDA Synthesis from Potassium Metal

| Reagent | Equivalents (relative to Diisopropylamine) |

| Potassium | ~3.0 |

| Diisopropylamine | 1.0 |

| TMEDA | 1.0 |

| Isoprene | 0.5 |

Yields are typically high, often quantitative based on the limiting reagent.[1]

Protocol 2: Preparation of KDA from Potassium Hydride

This protocol is a general procedure based on established methods for the preparation of alkali metal amides.

Reagents and Equipment:

-

Potassium hydride (30-35% dispersion in mineral oil)

-

Diisopropylamine (freshly distilled from CaH₂)

-